2-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions and subsequent functional group modifications. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chloro, fluoro, and methoxy groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming sigma-bonds with nucleophilic sites on other molecules . Additionally, its unique substituents can influence its reactivity and interactions with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-aminobenzoic acid: Another benzoic acid derivative with similar substituents but different functional groups.
2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic acid: A compound with additional pyrimidinyl substituents.
Uniqueness
2-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
2-chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-4-10(13(16)7-9)8-2-5-12(15)11(6-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYMYMUXNVRMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681297 |
Source
|
Record name | 4-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184016-02-1 |
Source
|
Record name | 4-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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